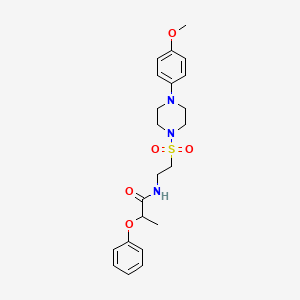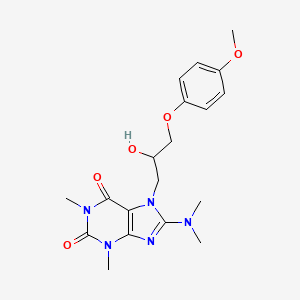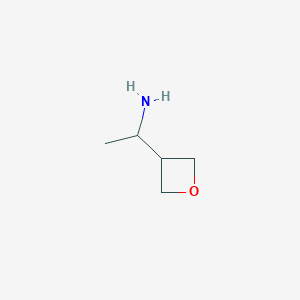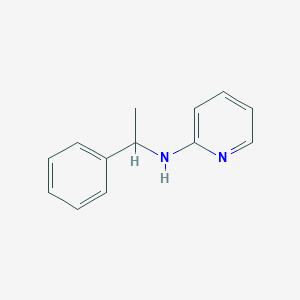![molecular formula C13H7F3N2O B2659768 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-70-4](/img/structure/B2659768.png)
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It has a molecular weight of 205.93 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is 1S/C7H6BF3O3/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H .Physical And Chemical Properties Analysis
“(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Applications 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile, as a part of the broader category of nicotinonitriles, finds significant application in the synthesis of various organic compounds. Notably, the compound and its derivatives are integral in the synthesis of organic nitrates and heterofunctional series, as demonstrated by the preparation of N-Nicotinoyltris(hydroxymethyl)aminomethane trinitrate hydronitrate, an analog of the antianginal drug nicorandil, through O-nitration processes. This underscores the compound's role in medicinal chemistry and drug development, highlighting its importance beyond simple chemical synthesis (Korolev et al., 1997).
Corrosion Inhibition Another significant application of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile derivatives is in the field of corrosion inhibition. For instance, derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile have shown remarkable efficacy in inhibiting mild steel corrosion in acidic environments. These derivatives function by adsorbing onto the metal surface, thereby preventing corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical, demonstrating the compound's versatility beyond pharmaceuticals (Singh et al., 2016).
Material Science and Photophysical Properties In material science, nicotinonitrile derivatives have been explored for their luminescent properties. For example, studies on new luminescent nicotinonitrile derivatives have been conducted, focusing on their potential as blue light-emitting materials. These studies include synthesis routes, spectroscopic analysis, crystal structure determination, and photophysical studies, underscoring the compound's application in developing advanced materials for optoelectronic devices (Ahipa et al., 2014).
Advanced Synthesis Techniques The versatility of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is further highlighted by its involvement in advanced synthesis techniques. For instance, its role in the one-step synthesis of diazadihydroacenaphthylene derivatives showcases its utility in creating complex organic structures. This process, involving low-temperature reactions in trifluoromethanesulfonic acid, exemplifies the compound's significance in facilitating novel synthetic pathways (Soro et al., 2006).
Safety and Hazards
The compound has some safety hazards associated with it. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with the compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propiedades
IUPAC Name |
2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-18-12(19)11(10)7-17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQQWLUTICLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=O)NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)
![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)


![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)


![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)